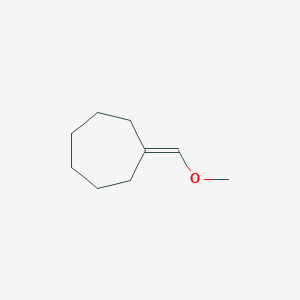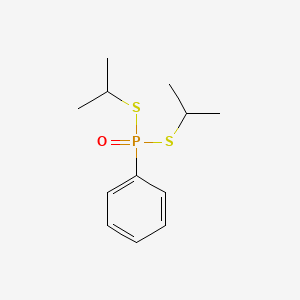
S,S-Dipropan-2-yl phenylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S,S-Dipropan-2-yl phenylphosphonodithioate: is a chemical compound with the molecular formula C12H19OPS2 It is known for its unique structure, which includes a phenyl group attached to a phosphonodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropan-2-yl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with isopropyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions: S,S-Dipropan-2-yl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phosphonodithioates.
科学的研究の応用
S,S-Dipropan-2-yl phenylphosphonodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and pesticides.
作用機序
The mechanism of action of S,S-Dipropan-2-yl phenylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
類似化合物との比較
S,S-Diisopropyl phenylphosphonodithioate: Similar structure but with different substituents.
VX nerve agent: An organic thiophosphate with a similar phosphonodithioate moiety but used as a toxic nerve agent.
Uniqueness: S,S-Dipropan-2-yl phenylphosphonodithioate is unique due to its specific combination of isopropyl and phenyl groups attached to the phosphonodithioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
特性
CAS番号 |
68598-41-4 |
|---|---|
分子式 |
C12H19OPS2 |
分子量 |
274.4 g/mol |
IUPAC名 |
bis(propan-2-ylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-10(2)15-14(13,16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChIキー |
XLSPQYPGZITXTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)SP(=O)(C1=CC=CC=C1)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


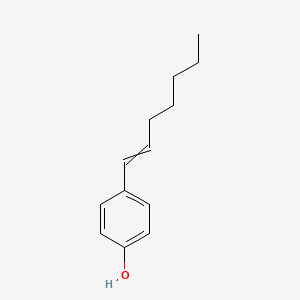

![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
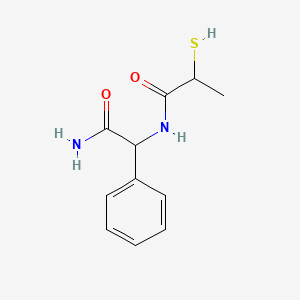
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
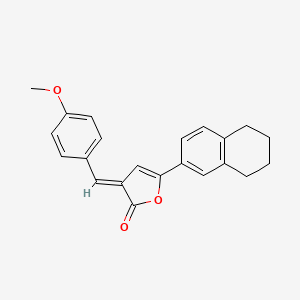
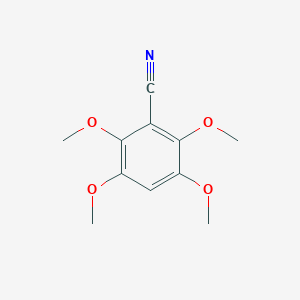
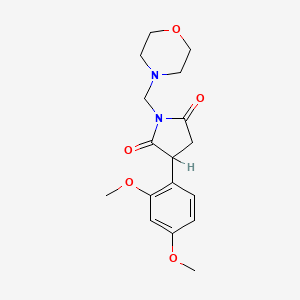
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

